1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
Description
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, also referred to as (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane, is a bicyclic amine derivative with a fused cyclopropane ring system. Its molecular formula is C₁₃H₁₈N₂, and it features a benzyl group at the 3-position and an aminomethyl substituent at the 6-position . This compound is a critical intermediate in synthesizing antimicrobial azabicyclo quinolone derivatives and other bioactive molecules. Its rigid bicyclic structure enhances metabolic stability and receptor-binding specificity, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOTPCVPUXCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577250 | |
| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134574-95-1 | |
| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cyclopropanation
A 2017 Organic & Biomolecular Chemistry study demonstrated the palladium-catalyzed cyclopropanation of N-benzylmaleimide with N-tosylhydrazones to yield 3-azabicyclo[3.1.0]hexane derivatives. For the target compound:
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Reagents : Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), LiOtBu (2 equiv.), N-tosylhydrazone (1.2 equiv.)
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Conditions : Toluene, 110°C, 12 hours
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Yield : 78–92% with >20:1 diastereoselectivity for the endo isomer
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Key Step : Cyclopropanation forms the bicyclic core, followed by aminomethylation via reductive amination.
Rhodium-Catalyzed Pyrazoline Thermolysis
Early methods (EP0007128A1) utilized rhodium acetate to catalyze pyrazoline formation from ethyl diazoacetate and N-benzylmaleimide , followed by thermolytic cyclopropanation.
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Reagents : Rh₂(OAc)₄ (2 mol%), ethyl diazoacetate (1.1 equiv.)
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Conditions : Benzene, reflux, 6 hours
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Yield : 36% for bicyclic ester intermediate; subsequent hydrolysis and aminomethylation achieved 45% overall yield.
Titanium-Mediated Intramolecular Reductive Cyclopropanation
Joullié’s Protocol
A titanium-mediated method from the University of Göttingen employed N-allyl-N-benzyl glycine amides as precursors:
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Reagents : ClTi(OiPr)₃ (1.0 equiv.), cyclopentylmagnesium chloride (4.5 equiv.)
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Conditions : THF, 20°C, 12 hours
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Post-Synthesis : The endo isomer was isolated via silica gel chromatography (85% purity) and subjected to hydrogenolysis (H₂/Pd-C) to introduce the aminomethyl group.
Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Aluminum Hydride Reduction
EP0007128A1 detailed the reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione using sodium bis(2-methoxyethoxy)aluminum hydride:
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Reagents : NaAlH₂(OCH₂CH₂OCH₃)₂ (3.0 equiv.)
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Conditions : Ether, 0°C to reflux, 3 hours
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Yield : 70% for the diol intermediate; subsequent Curtius rearrangement with HN₃ yielded the aminomethyl derivative (58% overall).
Hydrogenolysis of Protected Intermediates
Benzyl Group Deprotection
WO2006096810A2 described hydrogenolytic removal of the benzyl group from 3-benzyl-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane precursors:
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Reagents : H₂ (1.5–30 atm), Pd/C (10 wt%)
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Conditions : Methanol, 25–50°C, 6–24 hours
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Yield : 95% for deprotected amine; re-benzylation was avoided by using acidic workup (HCl/iPrOH).
Enantioselective Syntheses
Chiral Resolution via Tartrate Salts
WO2007075790A1 resolved racemic mixtures using L-(+)-tartaric acid :
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Reagents : L-(+)-Tartaric acid (1.0 equiv.)
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Conditions : Ethanol, 60°C, crystallization
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Pd-Catalyzed Cycloprop. | High diastereoselectivity, scalability | Requires specialized ligands | 78–92% |
| Ti-Mediated Reduction | Broad substrate tolerance | Moderate endo/exo selectivity | 66–85% |
| Al Hydride Reduction | Simple reaction setup | Multi-step, low atom economy | 45–70% |
| Hydrogenolysis | Mild conditions, high purity | Sensitivity to over-reduction | 85–95% |
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example, it can act as a reuptake inhibitor of neurotransmitters such as serotonin, noradrenaline, and dopamine . This interaction is mediated through binding to the respective transporters, thereby modulating neurotransmitter levels in the synaptic cleft.
Comparison with Similar Compounds
Core Scaffold Derivatives
Compounds sharing the 3-azabicyclo[3.1.0]hexane core but differing in substituents include:
Functional Group Variations
- 1-Heteroaryl Derivatives : Suzuki-Miyaura coupling enables the introduction of aryl/heteroaryl groups at the 1-position, enhancing receptor affinity (e.g., 1-(4-bromophenyl) derivatives) .
- 6-Alkoxyalkyl Derivatives: Substitution at the 6-position with alkoxyalkyl chains (e.g., 6-[methoxyethyl]) improves selectivity for serotonin/norepinephrine/dopamine transporters .
- Cyclopropane Modifications: Derivatives like 3-cyclohexylmethyl-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit aromatase inhibition >140× more potent than aminoglutethimide .
Pharmacological Activity Comparison
Analgesic Activity
Antimicrobial and Anticancer Potential
- Target Compound: Serves as an intermediate for azabicyclo quinolones with broad-spectrum antimicrobial activity .
Structure-Activity Relationships (SAR)
- Position 1 : Aryl/heteroaryl groups (e.g., 4-methylphenyl, 2-naphthalenyl) enhance receptor binding and selectivity .
- Position 3 : Benzyl groups improve metabolic stability; cyclohexylmethyl boosts aromatase inhibition .
- Position 6: Alkoxyalkyl chains (e.g., methoxyethyl) optimize transporter inhibition , while aminomethyl enables antimicrobial derivative synthesis .
- Stereochemistry : (1R,5S) configuration is critical for analgesic and aromatase inhibitory activity .
Biological Activity
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a bicyclic amine characterized by its unique structural framework, which includes both an aminomethyl and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 202.30 g/mol
- CAS Number : 134574-95-1
The bicyclic structure of this compound is significant as it resembles various biologically active molecules, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly as a reuptake inhibitor for serotonin, norepinephrine, and dopamine. This mechanism suggests potential applications in treating mood disorders and pain management.
Antitumor Activity
Recent studies have evaluated the antiproliferative effects of this compound across various cancer cell lines:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| K562 (human erythroleukemia) | 12.5 | Significant inhibition of cell proliferation |
| Jurkat (T lymphocytes) | 15.0 | Moderate cytotoxicity observed |
| HeLa (cervical carcinoma) | 10.0 | Strong antiproliferative effects |
| CT26 (mouse colon carcinoma) | 20.0 | Reduced cell viability |
| Vero (African green monkey kidney epithelial) | 25.0 | Minimal effect |
These findings indicate that the compound exhibits promising antitumor properties, making it a candidate for further development as an anticancer agent .
Analgesic Properties
The compound has also been investigated for its analgesic effects, with preliminary studies suggesting that it may function similarly to traditional opioids without the associated side effects. In a study focusing on μ-opioid receptor ligands, modifications to the azabicyclic structure resulted in compounds with high affinity for the receptor, indicating potential for pain management therapies .
Neuropharmacological Effects
Research has shown that this compound can influence neurochemical pathways related to mood regulation and anxiety:
- Serotonin Reuptake Inhibition : The compound has been shown to inhibit serotonin reuptake, which could contribute to its antidepressant-like effects.
- Dopaminergic Activity : Its interaction with dopaminergic pathways suggests potential applications in treating disorders such as depression and schizophrenia.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of this compound to K562 cells over a period of 72 hours. The results demonstrated a dose-dependent decrease in cell viability, with an IC value of approximately 12.5 µM, indicating strong potential as an antitumor agent .
Case Study 2: Pain Management
In animal models, administration of the compound resulted in significant pain relief comparable to morphine but with fewer side effects related to opioid use. This suggests that compounds within this class could provide a safer alternative for chronic pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
